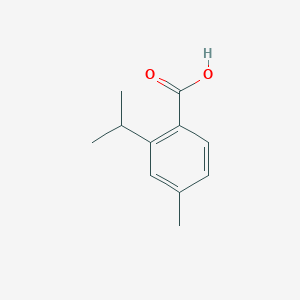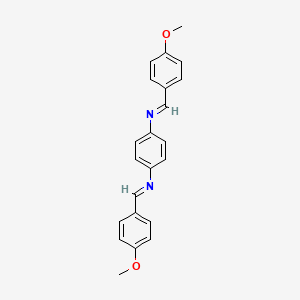
Ethyl 2,4-dioxocyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two keto groups at positions 2 and 4 on the cyclopentane ring, along with an ethyl ester group at position 1. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Another method involves the oxidation of ethyl 2-oxocyclopentanecarboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. This oxidation process introduces the second keto group at position 4, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors for phase-transfer benzylation reactions has been investigated, demonstrating efficient and scalable production methods .
化学反応の分析
Types of Reactions
Ethyl 2,4-dioxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Diols: Formed through reduction reactions.
Substituted Esters: Formed through nucleophilic substitution reactions.
科学的研究の応用
Ethyl 2,4-dioxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2,4-dioxocyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The keto groups at positions 2 and 4 make the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also undergo hydrolysis or substitution reactions, further expanding its chemical versatility.
類似化合物との比較
Ethyl 2,4-dioxocyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Lacks the second keto group at position 4, making it less reactive in certain oxidation reactions.
Methyl 2-oxocyclopentanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Diethyl adipate: Contains two ester groups but lacks the keto groups, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of keto and ester functionalities, making it a valuable compound in organic synthesis and research.
特性
IUPAC Name |
ethyl 2,4-dioxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)6-3-5(9)4-7(6)10/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESKHXZDRZUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)









